DPDPE trifluoroacetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H40F3N5O9S2 |
|---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
(7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1 |
InChI Key |
LUVILUYVBUMMRG-FIJWTTFTSA-N |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Structural Characterization Through Biophysical Techniques
Conformational Analysis of DPDPE Trifluoroacetate (B77799) in Solution and Ligand-Bound States
The three-dimensional structure of DPDPE is not static but exists in a dynamic equilibrium of conformations, influenced by its environment. Understanding these conformational preferences in solution and upon binding to its receptor is crucial for elucidating its mechanism of action.
In aqueous solution, DPDPE adopts a well-defined, amphiphilic conformation. This structure is characterized by a type IV β-turn and notable transannular interactions, where the aromatic side chains of the tyrosine (Tyr1) and phenylalanine (Phe4) residues interact with the gem-dimethyl groups of the D-penicillamine at position 2 (D-Pen2). This folded structure is believed to be crucial for its high selectivity towards the delta-opioid receptor.
When DPDPE interacts with a membrane environment, which serves as a mimic for the cell surface where the opioid receptors reside, studies using transferred nuclear Overhauser effect (TRNOE) spectroscopy suggest that the cyclic peptide undergoes minimal conformational changes. This indicates that the low-energy conformation present in solution is likely the one that is recognized by and binds to the receptor. The trifluoroacetate (TFA) counter-ion, a common remnant from the peptide synthesis and purification process, can also influence the peptide's conformation. While specific studies on DPDPE trifluoroacetate are limited, it is known that TFA can affect the secondary structure of peptides, in some cases promoting the formation of helical structures.
The ligand-bound state, where DPDPE is actively engaged with the delta-opioid receptor, is considered to be represented by its solid-state conformation as determined by X-ray crystallography. This agonist conformation reveals the precise spatial arrangement of the pharmacophoric groups required for receptor activation. The remarkable similarity between the solution and solid-state conformations suggests that DPDPE is largely pre-organized for receptor binding, a key factor in its high affinity and selectivity.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in deciphering the solution-state structure and dynamics of DPDPE. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to achieve a complete assignment of all the proton signals in the molecule.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) have provided direct evidence for the through-space proximity of different protons, confirming the transannular interactions between the aromatic side chains and the penicillamine (B1679230) residues. Furthermore, the measurement of coupling constants (J-values) has allowed for the determination of dihedral angles within the peptide backbone and side chains, providing critical constraints for molecular modeling and the generation of a detailed 3D structure in solution.
| NMR Parameter | Information Gained | Relevance to DPDPE Structure |
| Chemical Shifts (δ) | Electronic environment of each proton and carbon atom. | Confirms the presence of specific amino acid residues and the overall fold of the peptide. |
| J-Coupling Constants | Dihedral angles of the peptide backbone and side chains. | Defines the conformation of the 14-membered cyclic ring and the orientation of the pharmacophoric groups. |
| NOESY Cross-Peaks | Through-space distances between protons (up to ~5 Å). | Provides direct evidence for the folded conformation and the proximity of the aromatic rings to the penicillamine groups. |
| Temperature Coefficients | Involvement of amide protons in intramolecular hydrogen bonds. | Helps to identify the key hydrogen bonds that stabilize the β-turn structure. |
These NMR-derived constraints, when used in conjunction with molecular mechanics energy minimization calculations, have led to a highly refined model of DPDPE's conformation in solution.
X-ray Crystallography and its Contribution to DPDPE Conformational Understanding
X-ray crystallography provides an atomic-resolution snapshot of a molecule in its solid state. For DPDPE, the crystal structure, first reported in 1994, has been a cornerstone in understanding its bioactive conformation. acs.org It is widely accepted that this solid-state structure represents the agonist conformation, i.e., the shape the molecule adopts when it binds to and activates the delta-opioid receptor. nih.gov
The crystallographic data reveals a compact, folded structure, consistent with the findings from NMR studies in solution. This reinforces the idea that DPDPE has a relatively rigid conformation that is pre-disposed for receptor binding. The backbone conformation of DPDPE in its crystal structure has been found to be virtually identical to that of some of its analogs, such as [D-Ala3]DPDPE. nih.gov
While the full crystallographic data for DPDPE itself is not presented here, the following table provides the crystallographic data for a closely related analog, [l-Ala3]DPDPE, to illustrate the type of information obtained from such studies.
| Crystallographic Parameter | [l-Ala3]DPDPE |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 36.35 |
| b (Å) | 19.737 |
| c (Å) | 28.16 |
| β (deg) | 129.07 |
| Volume (ų) | 15688 |
Data for [l-Ala3]DPDPE from a comparative crystallographic study. nih.gov
In Vitro Receptor Binding and Selectivity Profiling of Dpdpe Trifluoroacetate
Radioligand Binding Assays for Quantifying Receptor Affinities
Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as DPDPE, and its receptor. giffordbioscience.comnih.gov These assays, which utilize a radiolabeled form of a ligand, allow for the precise measurement of binding affinity and receptor density. giffordbioscience.comnih.gov
Saturation Binding Experiments to Determine Dissociation Constants (Kd) and Receptor Density (Bmax)
Saturation binding experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. nih.govgiffordbioscience.com This allows for the determination of the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). nih.govumich.edu The Kd value represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of binding affinity; a lower Kd indicates a higher affinity. turkupetcentre.net Bmax provides a measure of the density of receptors in the tissue or cell preparation. umich.eduturkupetcentre.net
For a related, highly selective delta-opioid receptor ligand, [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin ([3H]pCl-DPDPE), saturation binding studies in homogenized rat brain tissue determined a dissociation constant (Kd) of 328 ± 27 pM and a receptor density (Bmax) of 87.2 ± 4.2 fmol/mg protein. nih.gov Kinetic studies of the same ligand revealed biphasic association and monophasic dissociation, yielding average Kd values of 8.4 ± 2.7 pM and 201 ± 4 pM. nih.gov While specific Kd and Bmax values for DPDPE trifluoroacetate (B77799) from saturation experiments were not prevalent in the searched literature, the available information on its analogs highlights the high-affinity nature of these compounds for the delta-opioid receptor.
Competitive Displacement Assays for Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)
Competitive displacement assays are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a radiolabeled ligand. giffordbioscience.comresearchgate.net The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. researchgate.net The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. researchgate.net The Ki value is a measure of the affinity of the competing unlabeled ligand.
DPDPE has been extensively characterized using competitive binding assays. In rat brain homogenates, DPDPE demonstrates a high affinity for the δ-opioid receptor with a reported Ki value of 2.7 nM. glpbio.combiomol.comcaymanchem.com Further studies have reported Ki values for DPDPE at the δ-opioid receptor to be around 4.5 nM. nih.gov The IC50 value for DPDPE inhibiting electrically stimulated contraction of mouse vas deferens, a functional assay reflecting delta-opioid receptor agonism, is 5.2 nM. targetmol.comtocris.com
Opioid Receptor Subtype Selectivity Assessment (Delta vs. Mu vs. Kappa)
A critical aspect of DPDPE's pharmacological profile is its remarkable selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. jove.comnih.govglpbio.com This selectivity is quantified by comparing its binding affinities (Ki values) for the different receptor subtypes.
DPDPE exhibits a significantly lower affinity for μ- and κ-opioid receptors. Competitive binding studies in rat brain homogenates have shown Ki values for DPDPE at the μ-opioid receptor to be 713 nM and at the κ-opioid receptor to be greater than 1,500 nM. glpbio.combiomol.comcaymanchem.com Another study reported a Ki value of 438.1 nM for DPDPE at the μ-opioid receptor. nih.gov This translates to DPDPE having over 250-fold greater selectivity for the δ-opioid receptor compared to the μ- and κ-opioid receptors. glpbio.com Some reports suggest that DPDPE has at least a 100-fold greater selectivity for δ over μ opioid receptors and negligible affinity for κ-opioid receptors, with a Ki value estimated to be over 10 μM. taylorandfrancis.com
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| Delta (δ) | 2.7 | glpbio.combiomol.comcaymanchem.com |
| Delta (δ) | 4.5 | nih.gov |
| Mu (μ) | 713 | glpbio.combiomol.comcaymanchem.com |
| Mu (μ) | 438.1 | nih.gov |
| Kappa (κ) | >1,500 | glpbio.combiomol.comcaymanchem.com |
Molecular Determinants Governing Delta Opioid Receptor Selectivity of DPDPE
The high selectivity of DPDPE for the δ-opioid receptor is attributed to its unique and constrained cyclic structure. nih.gov The presence of two D-penicillamine residues forms a disulfide bridge, which rigidifies the peptide backbone. nih.gov This conformational constraint is crucial for its selective interaction with the δ-opioid receptor. The gem-dimethyl groups on the D-penicillamine residues are thought to create steric hindrance that prevents efficient binding to the μ-opioid receptor. nih.gov
Studies on related peptides, such as dermenkephalin, have shed light on the molecular determinants of delta selectivity. nih.gov For instance, the C-terminal residues and the D-configuration of an amino acid at position 2 were found to be critical for high-affinity binding to δ-receptors. nih.gov While not directly studying DPDPE, these findings suggest that specific structural features contribute significantly to the selective targeting of the δ-opioid receptor.
Comparative Binding Profiles with Endogenous Opioid Peptides and Other Synthetic Ligands
DPDPE's binding profile is often compared to that of endogenous opioid peptides and other synthetic ligands to understand its relative potency and selectivity. Endogenous opioid peptides include enkephalins, endorphins, and dynorphins, which exhibit varying affinities for the different opioid receptor subtypes. taylorandfrancis.comiu.edu
DPDPE is a synthetic analog of enkephalin and is considered a highly selective agonist for the δ-opioid receptor, similar to how DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol]⁵-enkephalin) is a highly selective agonist for the μ-opioid receptor and U-50,488 is for the κ-opioid receptor. jove.com In comparison to endogenous peptides, which can sometimes interact with multiple receptor subtypes, DPDPE's rigid structure confers its high selectivity. nih.gov
Opioid Receptor Signal Transduction Mechanisms Activated by Dpdpe Trifluoroacetate
G-Protein Coupling and Activation Pathways
The binding of DPDPE to the δ-opioid receptor, a class A G-protein-coupled receptor (GPCR), triggers conformational changes that facilitate the coupling and activation of heterotrimeric G-proteins. nih.govnih.govkhanacademy.org This is a critical first step in the signal transduction cascade.
Characterization of G-Protein Complex Dissociation and Activation
Upon agonist binding, the GPCR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the G-protein. This prompts the dissociation of the Gα subunit from the Gβγ dimer. biorxiv.orgyoutube.com The Gα subunit, now bound to GTP instead of GDP, and the Gβγ subunit are then free to interact with and modulate the activity of various downstream effector proteins. biorxiv.orgyoutube.commdpi.com The activation of G-proteins by DPDPE has been demonstrated in studies measuring [³⁵S]GTPγS binding, where DPDPE stimulates this binding, indicating G-protein activation. nih.gov Research suggests that δ-opioid receptors, when activated by DPDPE, can couple to Gαi/Gαo proteins. acs.org Pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/Gαo proteins, has been shown to attenuate the signaling effects of DPDPE, confirming the involvement of these G-protein subtypes. nih.govacs.org
Downstream Signaling Cascade Activation
The dissociated Gα and Gβγ subunits initiate a variety of downstream signaling pathways:
Adenylyl Cyclase Inhibition: A primary signaling pathway for DPDPE-activated DORs is the inhibition of adenylyl cyclase. nih.govacs.orgnih.govnih.gov This action is mediated by the Gαi subunit, which directly inhibits the enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). youtube.comyoutube.com This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). youtube.com Studies have consistently shown that DPDPE produces a concentration-dependent inhibition of adenylyl cyclase activity. acs.orgnih.govnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathways: DPDPE has been shown to activate MAPK pathways, which are crucial for regulating various cellular processes. nih.govmdpi.com The activation of these pathways can be G-protein dependent. For instance, the Gβγ subunits can recruit proteins that lead to the activation of the Ras/Raf/MEK/ERK cascade. mdpi.com DPDPE-induced phosphorylation of MAP kinase has been observed, and this effect can be blocked by pertussis toxin, indicating it is a G-protein-mediated event. nih.gov Specifically, downstream of DOR activation, a PI3-kinase mechanism can lead to protein kinase B/AKT-dependent JNK phosphorylation. nih.gov
Calcium Channels: DPDPE modulates the activity of voltage-gated calcium channels, typically leading to their inhibition. nih.govnih.govnih.gov This effect is primarily mediated by the Gβγ subunit, which can directly bind to the channels and reduce their probability of opening. nih.gov The inhibition of calcium influx can have significant effects on neuronal excitability and neurotransmitter release. nih.gov Specifically, DPDPE has been shown to reduce calcium influx through N-type calcium channels. nih.gov
G-Protein-Activated Inwardly Rectifying Potassium Channels (GIRKs): Activation of DORs by DPDPE also leads to the opening of GIRK channels. nih.gov This is another Gβγ-mediated effect, where the subunit directly interacts with the channel, causing it to open and allow K+ ions to flow out of the cell. youtube.comnih.gov This efflux of positive charge leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. youtube.com
| Downstream Effector | Mediating Subunit | Effect | Key Research Findings |
|---|---|---|---|
| Adenylyl Cyclase | Gαi | Inhibition | DPDPE causes a concentration-dependent decrease in cAMP levels. acs.orgnih.govnih.gov |
| MAPK Pathways (e.g., ERK, JNK) | Gβγ (and others) | Activation | DPDPE induces phosphorylation of MAP kinases, an effect blocked by pertussis toxin. nih.govnih.gov |
| Voltage-Gated Calcium Channels (e.g., N-type) | Gβγ | Inhibition | DPDPE reduces Ca²+ influx, impacting neuronal excitability. nih.govnih.govnih.gov |
| GIRK Channels | Gβγ | Activation | DPDPE leads to K+ efflux and membrane hyperpolarization. youtube.comnih.gov |
Beta-Arrestin Recruitment and Receptor Regulation
In addition to G-protein signaling, agonist-bound GPCRs can also engage with β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and signaling. nih.gov
Agonist-Dependent Receptor Trafficking and Desensitization Mechanisms
Prolonged exposure to an agonist like DPDPE leads to a waning of the receptor's response, a phenomenon known as desensitization. nih.govpsu.edu This process involves the uncoupling of the receptor from its G-protein. psu.edu Following desensitization, the receptor may be internalized from the cell surface. nih.govnih.gov DPDPE is considered a high-internalizing agonist. nih.gov The trafficking of the internalized receptor is a critical determinant of its long-term fate; it can either be recycled back to the plasma membrane, leading to resensitization, or targeted to lysosomes for degradation, resulting in receptor downregulation. nih.govpsu.edu For DPDPE, evidence suggests that the δ-opioid receptor is often targeted to lysosomes for degradation. nih.gov
Role of G Protein-Coupled Receptor Kinases (GRKs) in Receptor Phosphorylation and Beta-Arrestin Binding
The process of desensitization and internalization is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). nih.govnih.govnih.gov GRKs are recruited to the activated receptor, often facilitated by the Gβγ subunits. nih.gov These kinases phosphorylate specific serine and threonine residues on the intracellular domains of the receptor. nih.govnih.gov This phosphorylation increases the receptor's affinity for β-arrestin. nih.govnih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, thus causing desensitization. nih.gov Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates receptor internalization. nih.gov Studies have shown that DPDPE-induced phosphorylation of the δ-opioid receptor at Ser363 is a critical step for β-arrestin binding and subsequent internalization. nih.govnih.gov Interestingly, some research indicates that DPDPE can induce receptor phosphorylation and internalization through pathways that are independent of G-protein activation, suggesting a more complex regulatory mechanism. nih.gov
| Process | Key Molecules | Mechanism | Consequence |
|---|---|---|---|
| Phosphorylation | GRKs (e.g., GRK2) | GRKs phosphorylate serine/threonine residues on the activated DOR. nih.govnih.gov | Increases affinity for β-arrestin. nih.gov |
| β-Arrestin Recruitment | β-arrestin | β-arrestin binds to the phosphorylated receptor. nih.govnih.gov | Uncouples the receptor from G-proteins (desensitization). nih.gov |
| Internalization | Clathrin, Adaptor Proteins | β-arrestin facilitates the sequestration of the receptor into clathrin-coated pits. nih.gov | Removes receptors from the cell surface. |
| Post-endocytic Trafficking | Lysosomes | DPDPE-bound DORs are often sorted to lysosomes. nih.gov | Receptor degradation and downregulation. nih.gov |
Functional Selectivity (Biased Agonism) Studies
The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.govwikipedia.orgresearchgate.net An agonist might, for example, be "G-protein biased," potently activating G-protein signaling while only weakly recruiting β-arrestin, or vice versa.
DPDPE's signaling profile has been a subject of such studies. While it robustly activates G-protein-mediated pathways like adenylyl cyclase inhibition, it is also a potent inducer of β-arrestin recruitment and receptor internalization. acs.orgnih.gov However, nuanced studies have revealed a more complex picture. For instance, in human neuroblastoma cells, DPDPE-induced desensitization was found to be highly dependent on β-arrestin1. nih.gov Depletion of β-arrestin1 significantly reduced the desensitizing effect of DPDPE, suggesting a "β-arrestin1-biased agonism" for this particular cellular response. nih.gov This indicates that the signaling bias of DPDPE can be context-dependent, varying with the specific cellular machinery and the measured signaling output. The differential engagement of signaling pathways by various agonists, including DPDPE, highlights the potential for developing drugs with more selective therapeutic actions and fewer side effects. nih.govnih.gov
Differentiating G-Protein versus Beta-Arrestin Signaling Bias Induced by DPDPE Trifluoroacetate (B77799)
The concept of functional selectivity, or biased agonism, posits that a ligand binding to a G-protein-coupled receptor (GPCR), such as the δ-opioid receptor, can preferentially activate one of several downstream signaling pathways. For opioid receptors, the two major pathways are the canonical G-protein signaling pathway, which is primarily responsible for analgesia, and the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and certain adverse effects. unife.itnih.gov
Research into the signaling profile of DPDPE indicates that it acts as an agonist for both G-protein and β-arrestin pathways at the δ-opioid receptor. A systematic in vitro study compared the activity of several opioid ligands, including DPDPE, in assays measuring G-protein activation (via cyclic AMP inhibition) and β-arrestin 2 recruitment. The findings revealed that DPDPE's agonist efficacy was confined to the δ-opioid receptor, where it demonstrated full efficacy in both stimulating the G-protein pathway and recruiting β-arrestin 2. nih.gov This suggests that DPDPE is a relatively balanced or unbiased agonist, capable of robustly activating both signaling cascades upon binding to the δ-opioid receptor.
| Signaling Pathway | Assay Type | Observed Efficacy | Reference |
|---|---|---|---|
| G-Protein Activation | cAMP Inhibition | Full Agonist | nih.gov |
| β-Arrestin Recruitment | β-Arrestin 2 Recruitment Assay | Full Agonist | nih.gov |
Methodologies for Assessing Functional Bias
To characterize the functional selectivity of ligands like DPDPE trifluoroacetate, researchers employ a variety of sophisticated in vitro assays. These techniques allow for the quantitative measurement of activity in distinct signaling pathways.
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful, proximity-based technique used to monitor protein-protein interactions in living cells. nih.govnih.gov The assay involves genetically tagging one protein of interest (e.g., the δ-opioid receptor) with a bioluminescent donor enzyme (like Renilla luciferase) and another protein (e.g., a G-protein subunit or β-arrestin) with a fluorescent acceptor molecule (like Yellow Fluorescent Protein, YFP). nih.govpnas.org When the two proteins are in close proximity (typically <10 nm), agonist-induced conformational changes can alter the efficiency of energy transfer from the donor to the acceptor, which is detected as a change in the light emitted. nih.govresearchgate.net BRET assays have been specifically developed to investigate the interaction between opioid receptors and β-arrestins, providing a direct measure of a key step in this signaling pathway and enabling the characterization of biased agonism. unife.itnih.gov Studies using BRET have demonstrated that DPDPE binding induces conformational rearrangements within pre-formed receptor-G protein complexes, providing physical evidence of the initial step in G-protein activation. nih.govresearchgate.net
Cyclic AMP Inhibition Assays: The δ-opioid receptor is canonically coupled to the Gαi/o family of inhibitory G-proteins. nih.govyoutube.com Activation of the receptor by an agonist like DPDPE leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). youtube.comelsevierpure.com A common functional assay involves stimulating cells with an agent like forskolin (B1673556) to elevate basal cAMP levels, and then measuring the ability of an agonist to inhibit this accumulation. nih.govelsevierpure.com The magnitude of this inhibition serves as a measure of the agonist's efficacy and potency specifically for the Gαi-mediated signaling pathway. nih.gov
[35S]GTPγS Binding Assays: This is a classic functional assay that measures a very early step in the GPCR activation cycle: the binding of GTP to the Gα subunit. nih.govcreative-bioarray.com The assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which carries a radioactive sulfur-35 (B81441) label. revvity.com In the resting state, the Gα subunit is bound to GDP. Agonist binding to the receptor promotes the release of GDP and the subsequent binding of GTP (or [35S]GTPγS in the assay) to the Gα subunit. nih.gov Because [35S]GTPγS is not easily hydrolyzed, the G-protein becomes trapped in its active state, and the radiolabeled Gα subunits accumulate in the cell membrane preparation. creative-bioarray.com The amount of incorporated radioactivity is then measured, providing a direct quantification of G-protein activation. creative-bioarray.comrevvity.com This assay is widely used to determine the potency and efficacy of agonists without the influence of downstream signal amplification. nih.gov
Interactions with Intracellular Signaling Modulators (e.g., Protein Kinase C)
The signaling cascade initiated by this compound at the δ-opioid receptor is further regulated by various intracellular signaling modulators, including Protein Kinase C (PKC). PKC is a family of protein kinases that plays a crucial role in the downstream signaling of many GPCRs. nih.gov
Research has shown that the activation of δ-opioid receptors by DPDPE can lead to the phosphorylation of specific PKC isoforms, such as PKCα. nih.gov Furthermore, studies have indicated that δ-opioid receptor-mediated activation of other signaling molecules, like p38 mitogen-activated protein kinase (MAPK), can occur through a PKC-dependent mechanism. nih.gov This demonstrates that PKC acts as an important downstream effector in the DPDPE signaling pathway.
In Vitro Functional Characterization of Dpdpe Trifluoroacetate Efficacy
Assays for Measuring Receptor Activation and Efficacy
The functional activity of DPDPE trifluoroacetate (B77799) at the delta-opioid receptor is quantified by its ability to initiate a cellular response upon binding. This response is typically measured through assays that assess G-protein activation, downstream second messenger signaling, or a physiological response in an isolated tissue.
[35S]GTPγS Binding Assays as a Measure of G-Protein Activation
The [35S]GTPγS binding assay is a widely used method to directly measure the activation of G-protein coupled receptors (GPCRs), such as the delta-opioid receptor. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, leading to G-protein activation. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation by the agonist.
In studies utilizing membranes from HEKδ cells, which are human embryonic kidney cells engineered to express the delta-opioid receptor, DPDPE has been shown to stimulate [35S]GTPγS binding with a potency (EC50) of 12.0 ± 3.3 nM. nih.gov The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating the potency of the compound. The maximal stimulation (Emax) reflects the efficacy of the agonist in activating the G-protein.
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| EC50 | 12.0 ± 3.3 nM | HEKδ cells | nih.gov |
Calcium Mobilization Assays for Receptor-Mediated Ionic Responses
Delta-opioid receptors, being primarily coupled to Gi/o proteins, typically inhibit adenylyl cyclase. However, under certain conditions, such as in specific cell lines or through G-protein βγ subunit signaling, they can also modulate intracellular calcium levels. Calcium mobilization assays are used to measure these changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation. These assays often employ fluorescent calcium indicators that increase their fluorescence intensity upon binding to calcium, allowing for the quantification of receptor-mediated calcium release from intracellular stores or influx from the extracellular space.
In the human neuroblastoma cell line SH-SY5Y, which endogenously expresses delta-opioid receptors, DPDPE has been demonstrated to elicit an increase in intracellular calcium. In the presence of a muscarinic agonist, DPDPE stimulated calcium mobilization with an EC50 of 11 nM. nih.gov
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| EC50 | 11 nM | SH-SY5Y cells | nih.gov |
Ex Vivo Tissue Bioassays (e.g., Mouse Vas Deferens (MVD) Contraction Inhibition)
Ex vivo tissue bioassays provide a measure of a compound's functional activity in a more physiologically relevant system than isolated cells. The mouse vas deferens (MVD) is a classic preparation for studying the effects of opioids. The contractions of the MVD induced by electrical stimulation are inhibited by opioid agonists acting on presynaptic receptors, which in this tissue are predominantly of the delta subtype. The ability of an agonist to inhibit these contractions is a measure of its potency and efficacy.
DPDPE is a potent inhibitor of electrically stimulated contractions in the MVD. Studies have reported an EC50 value of 5.2 nM for DPDPE in this assay, highlighting its high potency at the native delta-opioid receptors in this tissue. tocris.com
| Parameter | Value | Assay | Reference |
|---|---|---|---|
| EC50 | 5.2 nM | Inhibition of electrically stimulated contraction | tocris.com |
Structure Activity Relationship Sar Studies of Dpdpe Trifluoroacetate and Analogues
Identification of Essential Pharmacophore Elements for Delta Opioid Receptor Activation
The essential pharmacophore for DOR activation by DPDPE and its analogues consists of key amino acid residues and functional groups arranged in a specific three-dimensional conformation. The N-terminal tyrosine residue is paramount, with its amino group and phenolic hydroxyl group being critical for binding and activation. The interaction between the N-terminal amino group of the ligand and the Asp128 residue in the receptor is a conserved and crucial interaction for activation. nih.gov
Influence of Conformational Rigidity and Specific Structural Motifs on Activity
The conformational rigidity of DPDPE is a defining feature that contributes significantly to its high selectivity for the DOR. nih.gov This rigidity is primarily imposed by two structural motifs: the disulfide bridge and the gem-dimethyl groups on the penicillamine (B1679230) residues.
Disulfide Bridge: The disulfide bond between the D-penicillamine residues at positions 2 and 5 creates a cyclic structure, which severely restricts the conformational freedom of the peptide backbone. nih.gov This pre-organization into a bioactive conformation reduces the entropic penalty upon binding to the receptor, contributing to high affinity. However, the disulfide bond is susceptible to reduction in vivo, which can lead to ring-opening and loss of activity. nih.gov To address this, analogues with more stable bridges, such as xylene linkers, have been synthesized. These analogues, while showing good affinity for both mu- and delta-opioid receptors, exhibited reduced DOR selectivity compared to DPDPE, highlighting the specific conformational constraints imposed by the disulfide bridge are optimal for DOR selectivity. nih.gov
Gem-Dimethyl Groups: The gem-dimethyl groups on the D-penicillamine residues provide further steric hindrance, rigidifying the structure and influencing its interaction with opioid receptors. nih.gov These groups are thought to be responsible for the low affinity of DPDPE for the mu-opioid receptor (MOR) due to adverse steric interactions within the MOR binding pocket. nih.govumich.edu This steric hindrance is a key factor in the high DOR selectivity of DPDPE. umich.edu
Systematic Investigation of Amino Acid Modifications on Receptor Binding Affinity and Functional Selectivity
Systematic modifications of the amino acid sequence of DPDPE have revealed the importance of each residue in determining receptor binding affinity and functional selectivity.
Position 1 (Tyrosine): Modification of the N-terminal tyrosine, such as with N,N-diallyltyrosine, can lead to changes in both structural and conformational properties near the substitution site, affecting pharmacological activity. umich.edunih.gov
Position 2 (D-Penicillamine): The D-penicillamine at this position is crucial for selectivity. The pro-R β-methyl group of D-Pen² is thought to cause steric hindrance at the MOR, thus contributing to DPDPE's high delta selectivity. umich.edu
Position 3 (Glycine): Substitution at the Gly³ position has profound effects on activity.
Replacing Gly³ with L-Alanine ([L-Ala³]DPDPE) results in a compound with even greater delta-receptor binding selectivity than DPDPE. acs.orgnih.gov However, it acts as a partial agonist or even an antagonist in vivo, suggesting that subtle conformational changes in this region can switch the functional output from agonism to antagonism. acs.orgnih.gov The backbone conformation of [L-Ala³]DPDPE differs from DPDPE, particularly around the substituted residue. acs.org
In contrast, substitution with D-Alanine ([D-Ala³]DPDPE) yields a weak and poorly selective agonist. acs.org
Substitution with sarcosine (B1681465) ([Sar³]DPDPE) leads to a significant decrease in delta receptor affinity and potency. umich.edu
Interestingly, substitution with α-aminoisobutyric acid ([Aib³]DPDPE) retains considerable delta receptor affinity and selectivity, despite appearing to have a different solution conformation than DPDPE. umich.edunih.gov This suggests that the receptor can accommodate different conformations while still maintaining activity.
Position 4 (Phenylalanine): Modifications at the Phe⁴ position, such as substitution with phenylglycine, can alter the pharmacological profile due to localized structural and/or conformational changes. umich.edunih.gov
C-Terminus: The free carboxyl group at the C-terminus of DPDPE is important for its δ/μ selectivity. nih.gov Amidation of the C-terminus (DPDPE-NH₂) enhances μ receptor binding affinity while retaining considerable δ receptor selectivity. umich.edu
The following table summarizes the effects of single amino acid substitutions on the in vitro opioid activity of DPDPE analogues.
| Analogue | Modification | Effect on δ Receptor Affinity | Effect on MVD Potency | Reference |
| [Sar³]DPDPE | Gly³ → Sarcosine | ~150-fold lower than DPDPE | Inactive | umich.edu |
| [Aib³]DPDPE | Gly³ → α-Aminoisobutyric acid | ~1/4 that of DPDPE | 44% that of DPDPE | umich.edu |
| [L-Ala³]DPDPE | Gly³ → L-Alanine | Nearly as potent as DPDPE | Nearly as potent as DPDPE | nih.gov |
| DPDPE-NH₂ | C-terminal Amidation | Higher than DPDPE | Lower than DPDPE | umich.edu |
MVD: Mouse Vas Deferens assay, a measure of δ-opioid receptor agonist activity.
Computational and Theoretical Modeling of Dpdpe Trifluoroacetate Receptor Interactions
Molecular Dynamics (MD) Simulations for Ligand Conformational Sampling and Receptor Dynamics
Molecular dynamics (MD) simulations have provided profound insights into the conformational flexibility of DPDPE and the dynamic nature of its interaction with the delta-opioid receptor. nih.govmdpi.com These simulations model the movement of atoms over time, offering a view of the ligand's conformational landscape and how the receptor responds to binding. mdpi.com
Early MD simulations, often starting from the X-ray crystal structure of DPDPE, have been used to generate a series of putative bioactive conformations. nih.gov These studies revealed that the gem-dimethyl groups of the D-penicillamine residues significantly rigidify the peptide's structure. nih.gov High-temperature MD simulations have been employed to explore the low-energy conformations of DPDPE and its analogs. nih.gov By collecting multiple MD trajectories, researchers can identify conformations that are energetically favorable and likely to be relevant for receptor binding. nih.gov
Furthermore, MD simulations have been crucial in understanding the role of the cellular environment. Simulations of DPDPE in aqueous solution and in the presence of lipid bilayers have shed light on how the surrounding medium influences its conformation. arizona.edunih.gov For instance, simulations in dimyristoylphosphatidylcholine (B1235183) bilayers have predicted a tilted orientation for the helical region of dynorphin (B1627789) A(1-17), a related opioid peptide, highlighting the importance of the membrane environment in modulating peptide structure and subsequent receptor interaction. nih.gov The trifluoroacetate (B77799) counter-ion itself can also influence the conformational ensemble of DPDPE in solution, a factor that can be investigated using MD simulations. nih.gov
The dynamic nature of the receptor itself is also a key aspect studied through MD simulations. These simulations can reveal how the binding of DPDPE induces conformational changes in the receptor, which are essential for initiating the signaling cascade. mdpi.com The stability of the ligand-receptor complex over time can be assessed, providing a measure of the binding affinity and the duration of the interaction. mdpi.com
| MD Simulation Parameter | Typical Value/Condition | Significance |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sampling of relevant conformational changes. mdpi.com |
| Force Field | AMBER, GROMOS | Defines the potential energy of the system. nih.gov |
| Temperature | 300 K (Physiological) | Simulates the conditions within the human body. nih.gov |
| Solvent | Explicit water models (e.g., SPC, TIP3P) | Accounts for the influence of the aqueous environment. mdpi.com |
Molecular Docking Studies to Predict Ligand-Receptor Binding Modes and Orientations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For DPDPE trifluoroacetate, docking studies have been pivotal in visualizing and understanding its binding mode within the delta-opioid receptor's binding pocket. nih.govresearchgate.net
These studies typically involve generating a three-dimensional model of the delta-opioid receptor and then computationally "docking" various conformations of DPDPE into the binding site. researchgate.netyoutube.com The process helps in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com
A critical aspect of these studies is the identification of a candidate delta-bound conformer of DPDPE that allows for the spatial overlap of its crucial pharmacophoric elements. nih.gov These elements include the tyramine (B21549) moiety and a second aromatic ring, which are common to many delta-selective ligands. nih.gov Docking studies have shown that in the bound state, the N-terminal NH3+ and C-terminal COO- groups, along with the aromatic rings of the Tyr and Phe residues, are spatially arranged in a specific manner to interact with complementary residues in the receptor. nih.gov
The results from docking studies are often used in conjunction with experimental data, such as structure-activity relationships (SAR), to validate the predicted binding poses. mdpi.com For instance, if a docking pose suggests a specific hydrogen bond is crucial for binding, mutating the corresponding amino acid in the receptor and observing a loss of affinity in binding assays can experimentally support the computational model.
| Interaction Type | DPDPE Moiety | Potential Receptor Residue Interaction |
| Hydrogen Bonding | Amine group of Tyr¹, Carbonyl groups, Hydroxyl of Tyr¹ | Asp, Asn, Ser, Thr, Tyr |
| Hydrophobic Interactions | Phenyl ring of Phe⁴, gem-dimethyl groups of Pen², Pen⁵ | Leu, Val, Ile, Phe, Trp |
| Electrostatic Interactions | N-terminal NH₃⁺, C-terminal COO⁻ | Asp, Glu, Lys, Arg |
Pharmacophore Modeling for Guiding Delta Opioid Ligand Design
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov Based on the structure and activity of DPDPE and other delta-opioid ligands, several pharmacophore models have been developed to guide the design of new and improved delta-agonists. nih.govnih.gov
These models are derived from the assumption that potent peptide and non-peptide agonists share a common 3D arrangement of their pharmacophoric groups when bound to the delta-receptor. nih.gov By analyzing the low-energy conformations of DPDPE and comparing them with other structurally diverse delta-agonists, researchers have proposed 3D pharmacophore models. nih.gov
A common pharmacophore model for delta-opioid agonists includes a basic nitrogen atom, a phenol (B47542) hydroxyl group, and two aromatic rings. nih.gov The distances between these features are critical. For instance, one model proposed a distance of 7.0 ± 1.3 Å between the two aromatic rings and 8.2 ± 1.0 Å between the nitrogen and the phenyl ring for non-peptide agonists. nih.gov The conformation of DPDPE that best fits this pharmacophore model is considered a likely bioactive conformation. nih.gov
These pharmacophore models serve as 3D queries for virtual screening of chemical databases to identify novel compounds that possess the desired spatial arrangement of functional groups. They also provide a blueprint for the rational design of new ligands, ensuring that the key features for delta-receptor affinity and selectivity are incorporated. nih.gov
De Novo Ligand Design Principles Derived from DPDPE Structure and Activity
De novo ligand design aims to create novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. nih.govyoutube.com The structure and activity of DPDPE have provided fundamental principles for the de novo design of new delta-opioid receptor ligands. nih.gov
One key principle derived from DPDPE is the importance of conformational constraint. The cyclic nature of DPDPE, enforced by the disulfide bond, significantly reduces its conformational flexibility, which is thought to contribute to its high selectivity for the delta-opioid receptor. nih.gov This principle has guided the design of other conformationally constrained peptide and non-peptide mimetics. nih.gov
Another important design principle is the mimicry of the key pharmacophoric groups of DPDPE. nih.gov This involves designing small organic molecules that present the essential features, such as a phenol group, a phenyl group, and a basic nitrogen, in a spatially similar arrangement to that found in the bioactive conformation of DPDPE. nih.gov The hydrophobic character of the D-Pen residues in DPDPE has also been identified as crucial for increasing binding affinity and selectivity, leading to the incorporation of hydrophobic moieties in newly designed ligands. nih.gov
Advanced Analog Design and Development Strategies Based on Dpdpe Core
Rational Design of Conformationally Constrained Peptide Analogues
The design of peptide and peptidomimetic ligands with novel pharmacological profiles is a cornerstone of modern drug discovery. nih.gov The rational design of conformationally constrained analogues of DPDPE is rooted in understanding its fundamental structure-activity relationships (SAR). DPDPE is a cyclic pentapeptide, H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH, where the cyclization is achieved through a disulfide bond between the two D-penicillamine residues. nih.gov This cyclization is a critical feature, constraining the peptide into an active conformation that is highly selective for the δ-opioid receptor. nih.gov Nuclear magnetic resonance (NMR) and X-ray crystallography studies have shown that DPDPE adopts a β-turn conformation in its 13-membered ring, a structure maintained in various states including solid crystal, aqueous solution, and dimethylsulfoxide solution. nih.gov
The primary goal of creating constrained analogues is to refine the pharmacological profile, improve stability, and enhance efficacy. A key strategy involves modifying the peptide's structure in χ space (side-chain torsion angles), which is considered more critical for biological activity than the secondary structure alone. nih.gov The three-dimensional arrangement of the side-chain groups of specific amino acids ultimately dictates the peptide's biological properties. By introducing specific constraints, researchers can modulate activity, for instance, shifting a compound from an agonist to an antagonist. nih.gov
One successful approach has been the replacement of the disulfide bridge in DPDPE with other chemical linkers. For example, three cyclic analogues of DPDPE were synthesized containing a xylene bridge instead of the disulfide bond. nih.gov These new compounds were investigated for their in vitro activity, showing good affinity for both μ- and δ-opioid receptors. nih.gov This highlights a strategy to evolve the high selectivity of DPDPE towards dual-activity ligands. nih.gov
Detailed research into these xylene-bridged analogues revealed that one particular analogue, compound 7b , was the most potent, maintaining a high level of analgesia for a longer duration (15 to 60 minutes) after intracerebroventricular administration compared to DPDPE. nih.gov Docking studies of these analogues at the δ-opioid receptor showed that the crucial interaction between the N-terminal tyrosine residue and Asp128 of the receptor was preserved across all models, similar to DPDPE. nih.gov
| Compound | Receptor Binding Affinity (Ki, nM) | Analgesic Activity (in vivo) | Structural Modification from DPDPE |
| DPDPE | δ: 2.7, μ: 713, κ: >1500 caymanchem.com | Active up to 45 min nih.gov | Original cyclic disulfide bridge nih.gov |
| Analogue 7a | Good affinity for μ- and δ-receptors nih.gov | Data not specified | Xylene bridge replacement nih.gov |
| Analogue 7b | Good affinity for μ- and δ-receptors nih.gov | Most potent; high analgesia for 15-60 min nih.gov | Xylene bridge replacement nih.gov |
| Analogue 7c | Good affinity for μ- and δ-receptors nih.gov | Data not specified | Xylene bridge replacement nih.gov |
Table 1: Comparison of DPDPE and its conformationally constrained xylene-bridged analogues. Binding affinity data for DPDPE is from rat receptors.
Development of Peptide Mimetics Inspired by the DPDPE Pharmacophore
The pharmacophore of a peptide ligand is defined by the chemical nature and three-dimensional arrangement of its essential side-chain groups. nih.gov DPDPE, with its well-defined conformation, has served as an invaluable template for the development of peptide mimetics—non-peptide molecules that mimic the biological activity of the original peptide. The goal is to create smaller, more stable molecules with improved drug-like properties.
The process involves establishing the pharmacophore through systematic SAR and conformational analysis, which can then be used to design novel structures. nih.gov For instance, DPDPE and its topographically constrained analogue, [2S,3R]TMT1-DPDPE, were used to design a nonpeptide mimetic for the δ-opioid receptors. nih.gov The success of such a mimetic is often evaluated by comparing its SAR to that of the parent peptide. A good peptide mimetic should exhibit the same SAR profile. nih.gov
An example of this comparative analysis involves the W284L mutant of the δ-opioid receptor. The peptide mimetic I E demonstrated nearly identical binding affinity at both the wild-type and the mutated receptor, closely mirroring the behavior of DPDPE. nih.gov In contrast, the non-peptide agonist SNC80 showed significantly better binding at the wild-type receptor, indicating it is not a good peptide mimetic in this context. nih.gov This highlights how topographically constrained peptide ligands are powerful tools for developing and validating peptide mimetics. nih.gov
Further modifications to the DPDPE structure have been explored to optimize properties. Transformations at the C-terminus, such as converting the carboxylate to a carboxamide or ester, have been shown to reduce DOR selectivity by enhancing MOR affinity. nih.gov Conversely, adding a phenylalanine residue to DPDPE was found to increase its permeability across the blood-brain barrier (BBB) by acting as a prodrug. nih.gov Another strategy involves conjugation with polyethylene (B3416737) glycol (PEG). Pegylated DPDPE showed an increased analgesic effect despite a significant drop in binding affinity, suggesting improved ability to cross the BBB and subsequent hydrolysis in the brain to release the active peptide. nih.gov
| Compound/Analogue | Modification Strategy | Outcome | Reference |
| [2S,3R]TMT1-DPDPE | Topographical side-chain constraint | Used to design nonpeptide mimetics | nih.gov |
| I E | Nonpeptide mimetic design | Mimics the SAR of DPDPE at wild-type and mutant DOR | nih.gov |
| C-terminal modified DPDPE | Carboxamide or ester formation | Reduced DOR selectivity, enhanced MOR affinity | nih.gov |
| Phe-DPDPE | Prodrug approach (added Phe) | Increased BBB permeability | nih.gov |
| Pegylated DPDPE | PEG conjugation | Increased analgesic effect in vivo | nih.gov |
Table 2: Strategies for developing peptide mimetics and modified peptides based on the DPDPE pharmacophore.
Conceptual Approaches for Bifunctional Opioid Ligand Design
There is significant interest in developing bifunctional opioid ligands that can interact with more than one opioid receptor type simultaneously. The rationale is that such compounds could produce effective analgesia with a reduced burden of side effects typically associated with selective μ-opioid receptor (MOR) agonists, like morphine. nih.govnih.gov
The concept is supported by evidence from co-administration studies. For example, the combined administration of the MOR agonist DAMGO and the DOR agonist DPDPE has been shown to produce efficacious pain relief. nih.gov This suggests that a single molecule designed to activate MORs while also interacting with DORs could offer a superior therapeutic profile. Ligands with dual agonist activity at both δ- and μ-receptors may allow for effective pain management while mitigating μ-receptor-mediated side effects. nih.gov
The design of such bifunctional ligands often starts from a known selective scaffold like DPDPE. As mentioned previously, replacing the disulfide bridge in DPDPE with a xylene bridge resulted in analogues with significant affinity for both μ and δ receptors, representing a shift from a highly selective to a dual-activity profile. nih.gov
Another major strategy involves creating ligands that are MOR agonists and DOR antagonists. The first reported peptide with this mixed profile was TIPP-NH₂ (Tyr-Tic-Phe-Phe-NH₂). nih.gov Further development led to analogues like DIPP-NH₂ (Dmt-Tic-Phe-Phe-NH₂) and DIPP-NH₂[Ψ] (Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂), which involved substituting the initial tyrosine with 3,5-dimethyltyrosine (Dmt) and introducing a reduced peptide bond. nih.gov These dual-function peptide ligands have demonstrated potent analgesia with significantly improved side-effect profiles compared to morphine. nih.gov
More complex designs involve multifunctional peptides. For instance, CycloAnt (Tyr-[D-Lys-Dap(Ant)-Thr-Gly]), a cyclic MOR agonist/DOR antagonist, was identified from a large peptide library and shows dose-dependent antinociception without causing respiratory depression at doses much higher than its analgesic effective dose. nih.gov
| Ligand Type | Example Compound(s) | Mechanism of Action | Therapeutic Goal |
| Co-administered Agonists | DAMGO + DPDPE | MOR agonist + DOR agonist nih.gov | Efficacious analgesia nih.gov |
| Dual μ/δ Agonists | Xylene-bridged DPDPE analogues | μ- and δ-receptor agonists nih.gov | Pain relief with reduced μ-mediated side effects nih.gov |
| MOR Agonist / DOR Antagonist | TIPP-NH₂, DIPP-NH₂, DIPP-NH₂[Ψ] | MOR activation, DOR blockade nih.gov | Efficacious analgesia with improved side-effect profile nih.gov |
| Cyclic MOR Agonist / DOR Antagonist | CycloAnt | MOR activation, DOR blockade nih.gov | Potent antinociception without respiratory depression nih.gov |
Table 3: Conceptual approaches and examples of bifunctional opioid ligands inspired by or related to the DPDPE framework.
Future Research Perspectives in Dpdpe Trifluoroacetate Studies
Elucidating Novel Receptor-Ligand Interaction Mechanisms
Future investigations into DPDPE trifluoroacetate (B77799) will likely focus on unraveling the nuanced complexities of its interaction with the delta-opioid receptor (DOR). While DPDPE is a well-established selective agonist, a deeper understanding of the molecular determinants of this selectivity and its functional consequences is still needed.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, will be instrumental in obtaining high-resolution structures of DPDPE bound to the DOR. These structures can reveal the precise atomic contacts, conformational changes in the receptor upon ligand binding, and the role of specific amino acid residues in the binding pocket. For instance, understanding how the gem-dimethyl groups of the D-penicillamine residues in DPDPE contribute to its rigidified structure and low mu-opioid receptor affinity can inform the design of even more selective ligands. nih.gov
Furthermore, computational approaches like molecular dynamics (MD) simulations can complement experimental data by providing a dynamic view of the receptor-ligand interaction. nih.gov These simulations can help identify transient interactions and conformational states that are not easily captured by static structural methods. By combining experimental and computational approaches, researchers can build a more comprehensive model of how DPDPE engages the DOR, paving the way for the rational design of novel agonists with tailored properties.
A key area of future study will be the investigation of how subtle modifications to the DPDPE scaffold can influence receptor binding and signaling. Studies on DPDPE analogs have already shown that single amino acid substitutions can lead to significant changes in pharmacological effects. nih.gov For example, modifying the C-terminus of DPDPE has been shown to alter its binding affinity and selectivity for both mu- and delta-opioid receptors. nih.gov Future research could systematically explore a wider range of modifications to identify novel pharmacophores and understand the structure-activity relationships in greater detail.
Exploring the Full Spectrum of Ligand-Dependent Signaling Pathways
The activation of opioid receptors can trigger a cascade of intracellular signaling events beyond the classical G-protein pathway. nih.gov Future research on DPDPE trifluoroacetate should aim to comprehensively map the signaling pathways it modulates. This includes investigating its influence on various downstream effectors, such as adenylyl cyclase, ion channels, and mitogen-activated protein kinase (MAPK) cascades. nih.gov
A significant focus will be on the concept of "biased agonism," where a ligand can preferentially activate certain signaling pathways over others. While DPDPE is known to primarily act through G-protein signaling to activate the ERK cascade, further investigation is needed to determine if it can also engage other signaling molecules like β-arrestins under different conditions or in different cell types. nih.gov Understanding the biased signaling profile of DPDPE is crucial, as it could explain the diversity of its physiological effects and open up possibilities for developing drugs with more specific therapeutic actions and fewer side effects. nih.gov
Recent research has highlighted that seemingly redundant endogenous peptides can fine-tune signaling by regulating the spatiotemporal profile of receptor signaling. elifesciences.org Future studies could explore whether DPDPE exhibits similar properties, for instance, by investigating its effects on receptor trafficking and signaling from intracellular compartments. elifesciences.org This could reveal novel mechanisms by which DPDPE exerts its effects and provide new avenues for therapeutic intervention.
Moreover, the interplay between different opioid receptor subtypes, such as the formation of heterodimers between delta and mu-opioid receptors, can significantly alter signaling outcomes. mdpi.com Investigating how DPDPE influences the signaling of these heterodimers is an important area for future research. This could shed light on the complex pharmacology of opioids and aid in the development of more effective analgesics. mdpi.com
Methodological Advancements in Peptide and Peptidomimetic Drug Design
The field of peptide and peptidomimetic drug design is rapidly evolving, offering exciting new possibilities for developing novel therapeutics based on the DPDPE scaffold. nih.govmdpi.com Future research will likely leverage these advancements to create DPDPE analogs with improved pharmacological properties, such as enhanced stability, better blood-brain barrier permeability, and oral bioavailability. nih.gov
One promising approach is the use of constrained peptidomimetics, where the peptide backbone is modified to lock it into a specific conformation. nih.gov This can lead to increased receptor affinity and selectivity. For example, replacing the disulfide bridge in DPDPE with a xylene bridge has been shown to produce analogs with potent analgesic effects. nih.gov Future studies could explore other types of chemical modifications to further optimize the structure and function of DPDPE. sciencedaily.com
Another key area of advancement is the use of computational tools for drug design. nih.gov Molecular docking and MD simulations can be used to predict the binding modes of DPDPE analogs and guide the design of new compounds with desired properties. nih.govnih.gov As computational power and algorithms continue to improve, these in silico methods will become increasingly valuable in the drug discovery process.
Furthermore, novel drug delivery strategies are being developed to overcome the challenges associated with administering peptide-based drugs. mdpi.com These include the use of nanocarriers and other formulation technologies to protect the peptide from degradation and enhance its delivery to the target site. Future research could explore the application of these technologies to DPDPE and its analogs to improve their therapeutic efficacy.
Q & A
Q. What structural features of DPDPE trifluoroacetate contribute to its selectivity for δ-opioid receptors?
Answer: this compound (Tyr-D-Pen-Gly-Phe-D-Pen) contains two D-penicillamine (D-Pen) residues, which introduce conformational rigidity and stabilize a cyclic structure. This rigidity enhances selectivity for δ-opioid receptors over μ- or κ-opioid receptors. The disulfide bridge formed by the D-Pen residues restricts peptide flexibility, aligning key pharmacophores (e.g., Tyr¹ and Phe⁴) to interact with δ-receptor binding pockets. Experimental studies using receptor antagonists like ICI 174,864 confirm δ1-receptor specificity, as pre-treatment abolishes DPDPE’s cardioprotective effects in ischemia-reperfusion models .
Methodological Insight:
- Use circular dichroism (CD) spectroscopy to confirm secondary structure stability.
- Employ competitive binding assays with radiolabeled δ- and μ-receptor ligands to quantify selectivity ratios.
Q. How can researchers assess the purity and stability of this compound in experimental preparations?
Answer: this compound purity is typically assessed via:
- Reverse-phase HPLC : Quantify peptide content and detect impurities (e.g., truncated sequences).
- Mass spectrometry (MS) : Confirm molecular weight (expected: ~793.78 Da for trifluoroacetate salt) .
- Ion chromatography : Measure residual trifluoroacetate (TFA) levels, as excess TFA can interfere with biological assays (detection limit: ≥0.2 ppb) .
Stability Considerations:
- Store lyophilized peptide at -20°C in anhydrous conditions to prevent hydrolysis.
- For in vitro studies, reconstitute in pH 7.4 buffer (e.g., PBS) and use within 24 hours to avoid degradation.
Q. Table 1: Key Analytical Parameters for this compound
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Peptide Purity | HPLC (UV 214 nm) | ≥95% | [2, 16] |
| Trifluoroacetate Content | Ion Chromatography | ≤0.1% (w/w) | [16] |
| Molecular Weight | MALDI-TOF MS | 793.78 ± 1 Da | [2] |
Advanced Research Questions
Q. How can researchers resolve contradictions in DPDPE’s cardioprotective efficacy across different experimental models?
Answer: Discrepancies in DPDPE’s efficacy (e.g., cardioprotection at 0.1 mg/L but not 0.5 mg/L in ischemia-reperfusion models) may arise from:
- Dose-dependent receptor desensitization : High concentrations may downregulate δ1-receptors .
- TFA interference : Excess trifluoroacetate (from synthesis) can alter intracellular pH or ion channels, masking DPDPE’s effects .
- Species-specific receptor expression : Rat vs. human δ-receptor isoforms may exhibit divergent signaling .
Methodological Recommendations:
Q. What experimental design considerations are critical for in vivo vs. in vitro studies with this compound?
Answer: In Vivo Studies:
- Dosing : Intravenous administration at 0.5 mg/kg in rats achieves plasma levels mimicking in vitro efficacy (0.1–0.5 mg/L) .
- Antagonist Controls : Pre-treat with ICI 174,864 (2.5 mg/kg) to confirm δ1-receptor mediation .
- Endpoint Selection : Quantify arrhythmia incidence (e.g., ventricular tachycardia duration) rather than binary outcomes.
In Vitro Studies:
Q. Table 2: Key Differences in Experimental Parameters
| Parameter | In Vivo | In Vitro | Reference |
|---|---|---|---|
| DPDPE Concentration | 0.5 mg/kg (systemic) | 0.1–0.5 mg/L (perfusate) | [4] |
| Receptor Antagonist | ICI 174,864 (2.5 mg/kg) | TIPP[ψ] (0.5 mg/L) | [4] |
| Critical Confounders | Hepatic metabolism | Buffer pH/TFA content | [4, 16] |
Q. How can researchers address discrepancies in DPDPE’s reported pharmacokinetic and pharmacodynamic profiles?
Answer: Variability in half-life or tissue distribution may stem from:
- Salt Form Differences : Trifluoroacetate vs. acetate salts alter solubility and bioavailability .
- Analytical Sensitivity : Use LC-MS/MS for precise quantification of DPDPE in plasma/tissue homogenates (LOQ: ~1 ng/mL) .
Methodological Adjustments:
Q. What advanced techniques can elucidate DPDPE’s downstream signaling mechanisms in δ1-receptor activation?
Answer:
- Calcium Imaging : Track intracellular Ca²⁺ flux in cardiomyocytes post-DPDPE treatment .
- Phosphoproteomics : Identify δ1-receptor-coupled kinases (e.g., PKCε) using SILAC labeling .
- CRISPR/Cas9 Knockouts : Validate signaling pathways in δ1-receptor-deficient models .
Data Interpretation Tips:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
